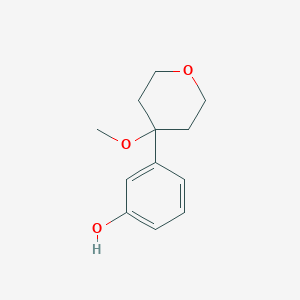

3-(4-methoxyoxan-4-yl)phenol

Description

Significance of Phenolic Structural Motifs in Organic Synthesis and Chemical Diversity

Phenolic structural motifs are fundamental building blocks in organic chemistry, found in a vast array of natural products, pharmaceuticals, and polymers. mcgill.cagoogle.com The hydroxyl group attached to an aromatic ring imparts unique chemical properties, influencing acidity, reactivity in electrophilic substitution, and the capacity for hydrogen bonding. justia.comnih.gov These characteristics make phenols essential precursors for a wide range of chemical transformations and the synthesis of complex molecules. researchgate.net In the pharmaceutical industry, the phenol (B47542) moiety is a recurring feature in many approved drugs, highlighting its importance in molecular design and bioactivity. ontosight.ai The ability to introduce various substituents onto the phenolic ring allows for the fine-tuning of a molecule's physicochemical properties, which is a critical aspect of developing new chemical entities. researchgate.net

Role of Oxane Scaffolds as Versatile Building Blocks in Complex Molecule Construction

The oxane, or tetrahydropyran (B127337), ring is a saturated six-membered heterocycle containing one oxygen atom. This scaffold is a key structural component in numerous natural products, particularly carbohydrates. researchgate.net In modern medicinal chemistry, the oxane ring is increasingly utilized as a versatile building block to create three-dimensional molecular structures. patsnap.com Its incorporation into a molecule can influence properties such as solubility, metabolic stability, and receptor binding affinity. The non-planar, flexible nature of the oxane ring allows it to present substituents in well-defined spatial orientations, which can be crucial for biological interactions. The synthesis of substituted tetrahydropyrans is an active area of research, with various methods developed to control stereochemistry and substitution patterns. acs.org

Contextualization of 3-(4-methoxyoxan-4-yl)phenol within the Chemical Literature

The specific compound This compound is not extensively documented in dedicated research articles. Its appearance in the chemical literature is primarily within patents for more complex molecules, where it likely serves as a synthetic intermediate or a structural fragment of a larger, biologically active compound. acs.org The structure, which combines a meta-substituted phenol with a 4-substituted oxane ring, suggests its potential utility as a building block in the synthesis of novel chemical entities, particularly in the field of medicinal chemistry where such combinations of aromatic and heterocyclic moieties are common.

Research Objectives and Scope of Investigation for this compound

Given the limited specific data available for This compound , the primary objective of this investigation is to provide a comprehensive profile of the compound based on established principles of organic chemistry and data from structurally related molecules. The scope of this article includes:

Proposing a plausible synthetic pathway for the compound.

Compiling a table of its predicted physicochemical properties.

Detailing its expected spectroscopic characteristics.

Discussing its potential as a building block in organic synthesis.

This analysis aims to establish a foundational understanding of This compound and stimulate further empirical research into its properties and applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-(4-methoxyoxan-4-yl)phenol |

InChI |

InChI=1S/C12H16O3/c1-14-12(5-7-15-8-6-12)10-3-2-4-11(13)9-10/h2-4,9,13H,5-8H2,1H3 |

InChI Key |

RDBQACPZPLQUHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCOCC1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxyoxan 4 Yl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. bibliotekanauki.pl For 3-(4-methoxyoxan-4-yl)phenol, the primary disconnection points are the C-C bond between the phenol (B47542) and oxane rings and the C-O-C ether linkage within the oxane moiety.

Disconnection Approach 1: C(aryl)-C(oxane) Bond Formation

This strategy involves disconnecting the molecule at the bond connecting the phenolic ring to the oxane ring. This leads to two key synthons: a substituted phenol and a functionalized oxane. The phenol synthon would require a reactive group (e.g., a halide or boronic acid) at the meta-position to facilitate a cross-coupling reaction. The oxane synthon would need a corresponding reactive partner.

Disconnection Approach 2: Oxane Ring Formation

An alternative approach is to construct the oxane ring onto a pre-functionalized phenolic precursor. This would involve a cyclization reaction as the key step. smolecule.com The retrosynthetic precursor would be an acyclic compound containing the phenolic group and the necessary functionalities to form the six-membered ether ring.

Exploration of Phenol Functionalization Techniques

The functionalization of phenols is a cornerstone of organic synthesis, with various methods available to introduce substituents onto the aromatic ring. researchgate.netrsc.org The choice of method depends on the desired regioselectivity (ortho, meta, or para) and the nature of the substituent to be introduced.

Electrophilic Aromatic Substitution Pathways on the Phenolic Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. byjus.comquora.com The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director. libretexts.orglibretexts.org This makes direct electrophilic substitution to achieve meta-substitution challenging.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming C-C bonds with aromatic rings. nptel.ac.in However, for phenols, these reactions typically yield ortho- and para-substituted products. ucoz.com Achieving meta-selectivity often requires multi-step sequences involving protecting groups or directing groups to override the inherent directing effect of the hydroxyl group.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for forming C-C bonds and have been widely applied in the synthesis of complex molecules. acs.org These reactions often offer high selectivity and functional group tolerance.

| Coupling Reaction | Catalyst | Reactants | Description |

| Suzuki-Miyaura Coupling | Palladium | Aryl halide/triflate + Aryl/vinyl boronic acid | Forms a C-C bond between two sp2-hybridized carbons. A meta-substituted phenol derivative could be coupled with an appropriate oxane-containing boronic acid. mdpi.com |

| Heck Coupling | Palladium | Aryl halide/triflate + Alkene | Forms a C-C bond between an sp2-hybridized carbon and an sp2-hybridized carbon of an alkene. |

| Sonogashira Coupling | Palladium/Copper | Aryl halide/triflate + Terminal alkyne | Forms a C-C bond between an sp2-hybridized carbon and an sp-hybridized carbon. |

| Stille Coupling | Palladium | Aryl halide/triflate + Organostannane | Forms a C-C bond between two sp2-hybridized carbons. |

Challenges: A significant challenge in using cross-coupling reactions with phenols is the need to first convert the hydroxyl group into a better leaving group, such as a triflate, or to use a directing group strategy.

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and efficient strategy for modifying aromatic compounds, as it avoids the pre-functionalization of starting materials. researchgate.netsciengine.com

Transition-Metal Catalyzed C-H Activation: Various transition metals, including palladium, rhodium, and ruthenium, can catalyze the direct functionalization of C-H bonds. nih.govresearchgate.net While ortho- and para-selective C-H functionalization of phenols are more common, methods for meta-selective functionalization are being developed, often using specialized directing groups. researchgate.net

Stereoselective and Regioselective Synthesis of the Methoxyoxane Moiety

The synthesis of the 4-methoxyoxan-4-yl moiety requires control over both stereochemistry and regiochemistry, particularly if chiral centers are present or if specific substitution patterns are desired. egrassbcollege.ac.innumberanalytics.com

Cyclization Reactions for Oxane Ring Formation

Intramolecular cyclization is a common and effective strategy for constructing cyclic ethers like oxanes. acs.org

Williamson Ether Synthesis: An intramolecular Williamson ether synthesis is a classic method for forming ether linkages. This would involve a precursor with a hydroxyl group and a suitable leaving group positioned to favor 6-exo-tet cyclization.

Prins-type Cyclization: Prins-type cyclizations involve the reaction of an alkene with a carbonyl compound, often catalyzed by a Lewis or Brønsted acid, to form a tetrahydropyran (B127337) ring. researchgate.net This method can offer good stereocontrol.

Ring-Closing Metathesis (RCM): RCM, catalyzed by ruthenium complexes, is a powerful tool for forming cyclic alkenes, which can then be reduced to the saturated oxane ring.

The regioselective synthesis of the methoxy (B1213986) group at the 4-position of the oxane ring can be achieved by starting with a precursor that already contains this functionality or by introducing it after the formation of the oxane ring. researchgate.netorganic-chemistry.org

Stereochemical Control in Alkoxylation and Substitution Reactions

Achieving precise stereochemical control is a critical aspect of modern organic synthesis, particularly for molecules with potential biological applications. In the synthesis of compounds analogous to this compound, such as those containing substituted dioxane rings, the stereochemistry can be influenced by the reaction pathway. For instance, in the formation of related 4-(1,3-dioxanyl)phenol structures, the stereochemistry can be defined using NMR experiments to analyze the coupling constants of key protons, which indicate their spatial relationships (axial-axial interactions). researchgate.net

For tetracyclic terpenoid systems, which also feature complex stereochemical arrangements, the use of chiral complexes like BINOL with SnCl₄ has been shown to have a significant impact on the stereochemical outcome of bond-forming reactions. nih.gov Such double asymmetric reactions can lead to high diastereoselection. nih.gov These methodologies, while applied to different molecular scaffolds, highlight the principle of using chiral catalysts or auxiliaries to direct the stereochemical course of a reaction, a strategy that could be hypothetically applied to the synthesis of specific stereoisomers of this compound. The choice of reagents and reaction conditions is paramount in controlling the stereochemistry of the final product. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The efficiency of a synthetic route is often determined by the careful optimization of reaction conditions and the selection of an appropriate catalyst system. This section explores the factors that can be tuned to enhance the yield and selectivity of the synthesis of this compound.

The choice of catalyst and associated ligands can dramatically influence the outcome of a chemical transformation. In reactions involving the synthesis of phenols, various catalyst systems have been explored. For example, in the liquid-phase oxidation of benzene (B151609) to phenol, vanadium complex catalysts encapsulated in Y zeolite have been studied. kobe-u.ac.jp The catalytic activity for phenol formation was found to be influenced by the ligand coordinated to the vanadium species. kobe-u.ac.jp Density functional theory (DFT) calculations have indicated that the type of ligand can affect the energy gap between different oxidation states of the metal, which is directly related to the formation of the phenol product. kobe-u.ac.jp

In gold catalysis, which is relevant for various organic transformations, ligand effects are also pronounced. For instance, in the intramolecular synthesis of phenols, ligated Au(III) complexes have shown high activity. smith.edu The nature of the ligand can alter the reaction coordinate, allowing for the detection of sensitive intermediates. smith.edu Similarly, in rhodium-catalyzed reactions, the use of an indenyl ligand instead of a cyclopentadienyl (B1206354) ligand has been shown to significantly accelerate the rate of reaction. nih.gov This highlights the importance of the electronic and steric properties of ligands in modulating the reactivity and selectivity of metal catalysts.

A hypothetical screening of catalysts for the synthesis of this compound could involve various transition metal catalysts known to facilitate C-O bond formation or aromatic substitution, paired with a library of ligands to identify the optimal combination for yield and selectivity.

Table 1: Representative Catalyst and Ligand Effects in Phenol Synthesis and Related Reactions

| Catalyst System | Reaction Type | Observed Effect | Reference |

| Vanadium Complex in Y Zeolite | Benzene Oxidation to Phenol | Ligand type influences catalytic activity and the energy gap of the vanadium species. | kobe-u.ac.jp |

| Ligated Au(III) Complexes | Intramolecular Phenol Synthesis | Highly active catalysts; ligands alter the reaction coordinate. | smith.edu |

| (Ind)Rh(C₂H₄)₂ | Intermolecular Hydroacylation | Indenyl ligand leads to higher turnover rates compared to cyclopentadienyl analogues. | nih.gov |

The selection of solvent and the fine-tuning of reaction parameters such as temperature, pressure, and reaction time are crucial for optimizing synthetic outcomes. In the synthesis of various heterocyclic compounds, the choice of solvent can be the difference between obtaining a high yield or only trace amounts of the desired product. For example, in the synthesis of certain oxadiazole derivatives, using NaH as a base and THF as a solvent at room temperature was found to give a good yield. nih.gov

The optimization of reaction conditions often involves a systematic study of these parameters. For instance, in the synthesis of 4-phenylamino-3-quinolinecarbonitriles, analogues were prepared by optimizing the substituents and the reaction conditions to increase the inhibition of kinase activity. nih.gov Similarly, in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, the reaction of 4-aminobenzoic acid with phenol was carried out in an acidic medium at a controlled temperature of 0-5°C. jocpr.com

For a potential synthesis of this compound, a systematic approach to tuning reaction parameters would be necessary. This could involve screening a range of solvents with varying polarities and coordinating abilities, as well as optimizing the temperature profile and reaction time to maximize the conversion of starting materials and minimize the formation of byproducts.

Table 2: Examples of Optimized Reaction Parameters in Organic Synthesis

| Reaction | Key Parameters Optimized | Outcome | Reference |

| Synthesis of 2-(3-(oxiran-2-ylmethoxy)phenyl)-5-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole | Base (NaH), Solvent (THF), Temperature (Room Temp) | Good yield of the final product. | nih.gov |

| Synthesis of 4-((4-hydroxyphenyl)diazenyl)benzoic acid | Temperature (0-5°C), pH (Acidic medium) | Formation of the desired azo derivative. | jocpr.com |

| Alkylation of Phenols | Reaction Temperature, Catalyst Amount, Alkene Addition Method | Tunable selectivity for di-substituted products. | whiterose.ac.uk |

Development of Scalable Synthetic Routes for Industrial or Large-Scale Research Applications

The transition from a laboratory-scale synthesis to a scalable route suitable for industrial production or large-scale research requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. innosyn.com The development of a scalable route for a molecule like this compound would necessitate the use of readily available and inexpensive starting materials, robust and reproducible reaction conditions, and purification methods that are amenable to large-scale operations.

For this compound, a scalable approach might involve a convergent synthesis strategy, where the phenol and the methoxyoxane fragments are prepared separately and then coupled in a final, high-yielding step. The use of flow chemistry, which can offer advantages in terms of safety, heat transfer, and scalability, could also be explored. innosyn.com Furthermore, minimizing the use of hazardous reagents and solvents, and designing processes that reduce waste are key principles of green chemistry that are integral to the development of modern, scalable synthetic routes. whiterose.ac.uk

Reactivity and Chemical Transformations of 3 4 Methoxyoxan 4 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of 3-(4-methoxyoxan-4-yl)phenol

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbritannica.com It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it highly reactive towards electrophiles. byjus.com This activation is particularly pronounced at the positions ortho and para to the hydroxyl group. For this compound, these positions are C2, C6 (ortho), and C4 (para). The bulky 3-(4-methoxyoxan-4-yl) substituent, while weakly activating through induction, primarily exerts a significant steric influence that directs incoming electrophiles away from the adjacent C2 and C4 positions, favoring substitution at the less hindered C6 position.

Nitration and Halogenation Studies

Phenols readily undergo nitration and halogenation due to the highly activating nature of the hydroxyl group. byjus.comlibretexts.org The reaction conditions can be tuned to favor either mono- or polysubstitution.

Nitration: The treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. mlsu.ac.in For this compound, nitration under these conditions would be expected to yield primarily 3-(4-methoxyoxan-4-yl)-6-nitrophenol and 3-(4-methoxyoxan-4-yl)-4-nitrophenol, with the former potentially favored due to reduced steric hindrance. Using concentrated nitric acid, often in combination with sulfuric acid, leads to the formation of the highly reactive nitronium ion (NO₂⁺), which can result in polysubstitution. masterorganicchemistry.com

Halogenation: Phenols react rapidly with halogens. In polar solvents like water, the reaction with bromine leads to the immediate formation of a polybrominated precipitate. byjus.com To achieve controlled monosubstitution, the reaction is typically carried out in a less polar solvent, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures. mlsu.ac.in The expected major monobromination product for this compound would be 2-bromo-5-(4-methoxyoxan-4-yl)phenol (substitution at C6) due to the steric influence of the oxane substituent.

Table 1: Nitration and Halogenation Reactions

| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Mononitration | Dilute HNO₃, low temperature (e.g., 298 K) | 3-(4-methoxyoxan-4-yl)-6-nitrophenol, 3-(4-methoxyoxan-4-yl)-4-nitrophenol | Yields a mixture of ortho and para isomers. byjus.com The ratio is influenced by steric hindrance. |

| Polynitration | Concentrated HNO₃, Concentrated H₂SO₄ | 3-(4-methoxyoxan-4-yl)-2,4,6-trinitrophenol | Harsh conditions can lead to oxidation and decomposition. libretexts.org |

| Monobromination | Br₂ in CS₂ or CHCl₃, 273 K | 2-bromo-5-(4-methoxyoxan-4-yl)phenol | Less polar solvents limit the ionization of phenol (B47542), reducing its reactivity and favoring monosubstitution. mlsu.ac.in |

| Polybromination | Aqueous Bromine (Bromine water) | 2,4,6-tribromo-3-(4-methoxyoxan-4-yl)phenol | Reaction is typically rapid and results in a white precipitate. byjus.com |

Friedel-Crafts Alkylation and Acylation Reactions

The direct application of Friedel-Crafts reactions to phenols is often problematic. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair electrons of the phenolic oxygen. This interaction forms a complex that deactivates the aromatic ring, hindering the desired electrophilic substitution. jk-sci.com

Alkylation: Despite the challenges, Friedel-Crafts alkylation of phenols can sometimes be achieved using milder catalysts or alternative procedures, typically resulting in substitution at the para position. mlsu.ac.injk-sci.com However, issues such as polyalkylation and carbocation rearrangements are common. jk-sci.com

Acylation: Friedel-Crafts acylation is generally unsuccessful with phenols for the same reason of catalyst coordination. An alternative is the acylation of the phenolic hydroxyl group to form an ester, followed by a Fries rearrangement. This intramolecular reaction, promoted by a Lewis acid, rearranges the acyl group from the oxygen to the ortho and para positions of the ring, yielding hydroxyaryl ketones.

Table 2: Friedel-Crafts and Related Reactions

| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Low yield; predominantly para-alkylated product. | Generally inefficient for phenols due to catalyst deactivation. jk-sci.com Polyalkylation is a common side reaction. |

| Acylation (via Fries Rearrangement) | 1. Acyl chloride/anhydride, Base 2. Lewis Acid (e.g., AlCl₃), Heat | Mixture of ortho- and para-acylphenols. | A two-step alternative to direct Friedel-Crafts acylation. The ortho/para product ratio is temperature-dependent. |

Formylation and Other C-C Bond Forming Electrophilic Reactions

Formylation introduces a formyl group (-CHO) onto the aromatic ring and is a key method for synthesizing phenolic aldehydes. Several named reactions are employed for this transformation, often showing a strong preference for ortho-substitution due to the formation of a stable chelate intermediate with the hydroxyl group. orgsyn.org

Reimer-Tiemann Reaction: Involves treating the phenol with chloroform (CHCl₃) in a strong aqueous base. The electrophile is dichlorocarbene (B158193) (:CCl₂). This method strongly favors ortho-formylation.

Gattermann Reaction: Uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like AlCl₃. mlsu.ac.in

Duff Reaction: Employs hexamethylenetetramine as the formylating agent, which also typically directs to the ortho position. wikipedia.org

Magnesium Chloride-Mediated Formylation: A high-yielding method using paraformaldehyde, triethylamine, and anhydrous magnesium chloride that gives exclusively ortho-formylation. orgsyn.orgorgsyn.org

For this compound, these reactions would be expected to yield the 6-formyl derivative (2-hydroxy-4-(4-methoxyoxan-4-yl)benzaldehyde) as the major product, due to the combination of chelation control and steric hindrance at the C2 position.

Table 3: Formylation Reactions

| Reaction Name | Reagents and Conditions | Expected Major Product | Key Features |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH, H₂O, Heat | 2-hydroxy-4-(4-methoxyoxan-4-yl)benzaldehyde | Proceeds via a dichlorocarbene intermediate; strong ortho-directing effect. mlsu.ac.in |

| Gattermann | HCN, HCl, AlCl₃ | 2-hydroxy-4-(4-methoxyoxan-4-yl)benzaldehyde | Classic method, though HCN is highly toxic. mlsu.ac.in |

| MgCl₂-Mediated | Paraformaldehyde, Et₃N, MgCl₂ | 2-hydroxy-4-(4-methoxyoxan-4-yl)benzaldehyde | High yields and exclusive ortho-selectivity. orgsyn.orgorgsyn.org |

Mechanistic Investigations of Regioselectivity and Ortho/Para Directing Effects

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by a combination of electronic and steric factors.

Electronic Effects: The hydroxyl group is a powerful ortho-, para-director because its lone pair of electrons can be delocalized into the benzene (B151609) ring via resonance. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) that forms during the reaction. wikipedia.orgbyjus.com Examination of the resonance structures for the arenium ion shows that for ortho and para attack, a key resonance contributor places the positive charge on the carbon atom bearing the hydroxyl group. This allows the oxygen to directly stabilize the charge through an additional resonance structure, forming a more stable oxonium ion. youtube.comlibretexts.org This type of stabilization is not possible when the electrophile attacks the meta position. Consequently, the activation energies for ortho and para substitution are significantly lower, leading to these products being formed almost exclusively. libretexts.org

Steric Effects: While the hydroxyl group electronically activates the C2, C4, and C6 positions, the large 4-methoxyoxan-4-yl substituent at the C3 position creates significant steric hindrance. This bulkiness impedes the approach of an electrophile to the adjacent C2 and C4 positions. The C6 position, being further from this bulky group, is sterically more accessible. Therefore, for most electrophilic aromatic substitution reactions on this molecule, a preference for substitution at the C6 position over the C2 and C4 positions is expected.

Transformations of the Oxane Ring System

The oxane ring is a tetrahydropyran (B127337) system, which is a relatively stable cyclic ether compared to smaller rings like oxiranes (epoxides) and oxetanes due to lower ring strain. fiveable.me However, under certain conditions, it can undergo transformations.

Ring-opening of ethers typically requires acidic conditions to protonate the ether oxygen, making it a better leaving group. For the oxane ring in this compound, this would involve protonation of the ring oxygen, followed by nucleophilic attack.

Acid-Catalyzed Ring Opening: Treatment with strong acids, particularly in the presence of a good nucleophile, can lead to cleavage of one of the C-O bonds in the oxane ring. libretexts.orgpressbooks.pub The regioselectivity of the attack would depend on the stability of the resulting carbocation-like transition state. In this specific molecule, the carbon bearing the methoxy (B1213986) group is a tertiary center, which could stabilize a positive charge. Therefore, nucleophilic attack might preferentially occur at this position. The product would be a diol with one primary and one tertiary alcohol, and the methoxy group would be lost.

Lewis Acid-Mediated Ring Opening: Lewis acids can also catalyze the ring-opening of cyclic ethers by coordinating to the oxygen atom, thereby activating the C-O bonds towards nucleophilic attack. nih.govmdpi.com This approach can sometimes offer better control over the reaction compared to Brønsted acids.

The resulting diol from a ring-opening reaction would offer two new sites for further functionalization, such as esterification, etherification, or oxidation, allowing for the synthesis of a variety of derivatives.

As there are no specific stereochemical studies on this compound, the expected outcomes are based on general mechanisms of cyclic ether ring-opening. The carbon atom C4 of the oxane ring, which is attached to both the methoxy group and the phenol-containing aromatic ring, is a stereocenter if the two other substituents on this carbon are different.

Ring-opening reactions of cyclic ethers that proceed via an SN2 mechanism typically result in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.com If a nucleophile attacks the C4 carbon of the protonated oxane ring, and the reaction follows an SN2 pathway, an inversion of configuration at this center would be expected.

Conversely, if the ring-opening proceeds through a mechanism with significant SN1 character, where a carbocation intermediate is formed, racemization or a mixture of stereoisomers could be the result. Given the tertiary nature of the C4 carbon, an SN1-like mechanism under strongly acidic conditions is plausible. libretexts.org

| Reaction Type | Probable Mechanism | Expected Stereochemical Outcome at C4 |

| Base-catalyzed (unlikely for oxane) | SN2 | Inversion |

| Acid-catalyzed (less substituted carbon) | SN2-like | Inversion |

| Acid-catalyzed (more substituted carbon) | SN1-like | Racemization/Mixture of stereoisomers |

Investigating the Influence of the Methoxy Substituent on Reactivity

The methoxy group is located on the oxane ring and not directly on the aromatic ring. Its primary influence on the reactivity of the phenolic portion of the molecule would be through steric effects. The bulky 4-methoxyoxan-4-yl group could hinder access to the ortho positions of the phenol, potentially favoring reactions at the less sterically hindered para position.

The electronic influence of the methoxy group on the aromatic ring is indirect. However, the ether oxygen of the oxane ring, being in a meta-position relative to the phenolic hydroxyl group, will exert a weak electron-withdrawing inductive effect (-I effect). This effect slightly increases the acidity of the phenol compared to an unsubstituted phenol.

Within the oxane ring itself, the methoxy group has a more direct electronic effect. The oxygen atom of the methoxy group can donate electron density to the C4 carbon via resonance, which could stabilize a positive charge at this position. This would be particularly relevant in acid-catalyzed ring-opening reactions, potentially favoring cleavage at the C4-O bond.

Chemo- and Regio-selective Functionalization Strategies

The presence of multiple reactive sites in this compound allows for various chemo- and regioselective functionalization strategies.

Aromatic Ring Functionalization: The phenolic hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. quora.com

Ortho/Para-selectivity: Due to the steric bulk of the 3-substituent, electrophilic attack might be favored at the para-position (position 6 relative to the hydroxyl group) and the less hindered ortho-position (position 2). oregonstate.edunih.gov The use of specific directing groups or catalysts can enhance the selectivity for a particular position. acs.orgnih.gov

Protection of the Phenolic Hydroxyl: To perform reactions on other parts of the molecule without interference from the acidic phenol, the hydroxyl group can be protected, for example, as a silyl (B83357) ether or a methyl ether.

Oxane Ring Functionalization: As discussed, the oxane ring can be functionalized through ring-opening reactions. The selectivity of this reaction would be a key challenge.

Selective Reactions of the Phenolic Hydroxyl Group: The hydroxyl group itself can be selectively functionalized.

O-Alkylation and O-Acylation: The phenol can be converted to an ether or an ester under basic conditions. This would modify the electronic properties of the aromatic ring, making it less activated.

| Functional Group | Reaction Type | Potential Reagents | Expected Outcome |

| Aromatic Ring | Electrophilic Substitution | Br2, HNO3/H2SO4 | Ortho/para halogenation or nitration |

| Phenolic Hydroxyl | Protection | TBDMSCl, MeI/K2CO3 | Silyl ether or methyl ether formation |

| Oxane Ring | Ring-Opening | HBr, HI | Formation of a diol derivative |

Advanced Spectroscopic and Spectrometric Investigations for Structural and Electronic Elucidation of 3 4 Methoxyoxan 4 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the definitive structural elucidation of organic compounds, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of atomic nuclei. For 3-(4-methoxyoxan-4-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to map out the complete molecular framework.

Expected ¹H and ¹³C NMR Data

Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted. These predictions are informed by the known spectral data of analogous structures such as 3-methoxyphenol (B1666288) and substituted tetrahydropyrans. rsc.org

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.50 - 7.30 | m | 4H |

| Oxane CH₂ | 3.50 - 4.00 | m | 4H |

| Methoxy (B1213986) H | 3.20 - 3.40 | s | 3H |

| Phenolic OH | 5.00 - 6.00 | br s | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (aromatic) | 155.0 - 160.0 |

| C-C (aromatic, substituted) | 140.0 - 145.0 |

| CH (aromatic) | 105.0 - 130.0 |

| C-O (oxane, quaternary) | 70.0 - 75.0 |

| O-CH₂ (oxane) | 60.0 - 65.0 |

| O-CH₃ (methoxy) | 50.0 - 55.0 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To assemble the molecular puzzle, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in establishing the connectivity of the protons within the oxane ring and confirming the substitution pattern on the aromatic ring through the observation of cross-peaks between adjacent protons.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each proton signal would be correlated to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For the target molecule, HMBC would be instrumental in connecting the different structural fragments. Key expected correlations would include:

Correlations from the methoxy protons to the quaternary carbon of the oxane ring.

Correlations from the oxane protons to the aromatic carbons, definitively linking the heterocyclic ring to the phenol (B47542) moiety.

Correlations between the aromatic protons and their neighboring carbons, confirming the substitution pattern.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. For a molecule with the formula C₁₂H₁₆O₃, the expected monoisotopic mass would be precisely determined. The formation of various adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, is also anticipated, and their high-resolution measurement would further corroborate the molecular formula. uni.lu

Predicted HRMS Data for this compound (C₁₂H₁₆O₃)

| Adduct | Calculated m/z |

|---|---|

| [M]⁺ | 208.1099 |

| [M+H]⁺ | 209.1172 |

| [M+Na]⁺ | 231.0997 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragment ions provides valuable information about the molecule's structure. For this compound, key predicted fragmentation pathways would include:

Loss of the methoxy group (-OCH₃): This would result in a significant fragment ion, indicating the presence of a methoxy substituent.

Cleavage of the oxane ring: Fragmentation of the heterocyclic ring would produce a characteristic pattern of ions.

Loss of the entire methoxyoxane substituent: This would lead to a fragment corresponding to a phenol radical cation.

Loss of water (-H₂O): This is a common fragmentation pathway for molecules containing a hydroxyl group.

The specific masses of these fragment ions would provide strong evidence for the proposed connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary. mdpi.com

Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium | Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong | Medium |

The IR spectrum is expected to be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions corresponding to C-O stretching vibrations of the phenol and the ether linkages are also anticipated. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic C=C and C-H stretching vibrations due to the polarizability changes associated with these bonds. The combination of IR and Raman data would provide a comprehensive fingerprint of the functional groups present in this compound, confirming the presence of the phenolic, ether, and aliphatic and aromatic hydrocarbon moieties.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Transition Analysis

The electronic structure and transitions of a novel compound like this compound would be investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide insight into how the molecule interacts with light, revealing information about its electronic energy levels and the nature of its chromophores.

The primary chromophore in this molecule is the phenol ring. The electronic transitions are typically of the π → π* type, originating from the aromatic system. The substitution pattern on the phenol ring, including the hydroxyl group, the alkyl ether linkage, and the methoxy-substituted oxane ring, would be expected to influence the precise energy of these transitions. Substituents on a benzene (B151609) ring can alter the energy levels of the π electrons, often leading to shifts in the absorption maxima (λmax) compared to unsubstituted phenol. For instance, phenol itself typically exhibits absorption maxima around 275 nm. docbrown.info The presence of the bulky and electron-donating alkoxy groups would likely cause a bathochromic (red) shift in the absorption peaks.

Fluorescence spectroscopy would be used to study the compound's emissive properties upon excitation. Phenolic compounds are known to be fluorescent, with phenol having an emission peak around 300 nm when excited at 273 nm. aatbio.com The quantum yield and the position of the emission maximum would be sensitive to the molecular structure and the solvent environment. The rigidity of the oxane ring and the presence of the methoxy group could influence the non-radiative decay pathways, thereby affecting the fluorescence intensity.

Illustrative Data Table for Electronic Spectroscopy

This table is a template showing the type of data that would be collected and is not based on experimental results for this compound.

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity and the preferred conformation of the flexible oxane ring and its orientation relative to the planar phenol ring. For example, crystallographic studies on related compounds like 3,4-dimethoxy-phenol show that the molecules can be essentially planar. nih.govscispace.com

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For a phenolic compound, hydrogen bonding involving the hydroxyl group is expected to be a dominant feature in the crystal packing. These O-H···O hydrogen bonds could link molecules into chains, dimers, or more complex networks. nih.govscispace.com Other weaker interactions, such as C-H···O or π-π stacking interactions between the aromatic rings, would also be identified, providing a complete picture of the supramolecular architecture.

Illustrative Data Table for X-ray Crystallography

This table is a template showing the type of data that would be generated from an X-ray diffraction experiment and is not based on experimental results for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆O₃ |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated, g/cm³) | Data Not Available |

| Key Intermolecular Interactions | Data Not Available (e.g., O-H···O hydrogen bonds) |

Theoretical and Computational Studies of 3 4 Methoxyoxan 4 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-(4-methoxyoxan-4-yl)phenol. These computational methods provide insights into the molecule's electronic structure, stability, and geometric parameters at an atomic level, complementing and often guiding experimental work.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic structure of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

The optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculated values provide a detailed picture of the molecular architecture. For instance, the calculations would elucidate the precise bond lengths within the phenol (B47542) ring, the oxane ring, and the methoxy (B1213986) group, as well as the angles defining the molecule's shape.

By mapping the potential energy surface, DFT can also explore different conformations and their relative stabilities, providing a comprehensive energy landscape. This is crucial for understanding the molecule's dynamic behavior.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT Note: This data is representative of typical DFT calculation results and is for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-O(hydroxyl) | 1.365 Å |

| Bond Length | O(oxane)-C(oxane) | 1.430 Å |

| Bond Length | O(methoxy)-C(methoxy) | 1.425 Å |

| Bond Angle | C-O-H (hydroxyl) | 109.5° |

| Bond Angle | C(oxane)-O(oxane)-C(oxane) | 111.0° |

| Dihedral Angle | C-C-O-H (phenol) | 180.0° |

For situations requiring higher accuracy, particularly for energy calculations, ab initio methods are utilized. Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from theoretical principles without experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation.

These methods are computationally more demanding than DFT and are often used to benchmark the results obtained from DFT or to calculate properties where high accuracy is paramount. For this compound, CCSD(T) calculations with a large basis set could provide a "gold standard" energy value, against which the stability of different conformers or the energy of reaction barriers could be reliably compared.

Conformational Analysis and Energy Minimization of the Oxane Ring and Rotamers

The flexibility of this compound arises from two main sources: the puckering of the oxane ring and the rotation around single bonds (rotamers). The oxane ring, a cyclohexane analog, predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can be in either an axial or an equatorial position.

For the this compound molecule, the phenol and methoxy groups are attached to the same carbon of the oxane ring. A critical aspect of the conformational analysis is to determine the relative stability of the conformers where these groups are axial versus equatorial. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial strain.

Computational energy minimization of all possible conformers is performed to identify the global minimum energy structure and the relative energies of other stable conformers. This involves systematically rotating the bonds connecting the phenol group to the oxane ring and the methoxy group, as well as considering the ring inversion (chair-flip). The resulting potential energy surface reveals the most populated conformations at a given temperature.

Table 2: Representative Relative Energies of Key Conformers Note: Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.

| Conformer | Phenol Group Position | Methoxy Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Equatorial | Axial | 0.00 |

| B | Axial | Equatorial | 0.25 |

| C (Twist-Boat) | - | - | +5.50 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret experimental data or to confirm molecular structures.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. Calculations are often performed using specific functionals optimized for NMR predictions, such as WP04, and may include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Vibrational Frequencies : Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculations predict the frequencies and intensities of vibrational modes. Characteristic frequencies for O-H stretching in the phenol group, C-O stretching in the ether and methoxy groups, and ring vibrations can be identified.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This analysis helps identify the electronic transitions involved, such as π → π* transitions within the phenol ring.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This data is representative and for illustrative purposes.

| Spectroscopic Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (hydroxyl proton) | 5.1 ppm | 5.3 ppm |

| ¹³C NMR (C-OH carbon) | 155.8 ppm | 156.2 ppm |

| IR Frequency (O-H stretch) | 3610 cm⁻¹ | 3605 cm⁻¹ |

| UV-Vis λ_max | 278 nm | 275 nm |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods can be used to explore the reactivity of this compound and elucidate the mechanisms of its potential reactions, such as electrophilic aromatic substitution on the phenol ring. This involves identifying the reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. This provides crucial information about the reaction rate and feasibility. For example, a computational study could compare the energy barriers for electrophilic attack at the ortho and para positions of the phenol ring, predicting the regioselectivity of reactions like nitration or halogenation. Comparing different possible pathways, such as concerted versus stepwise mechanisms, allows for a detailed understanding of how the reaction proceeds.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

MEP and FMO analyses are used to predict the reactive sites of a molecule.

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the charge distribution and is color-coded: red regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the hydroxyl oxygen and on the phenol ring at the ortho and para positions, indicating these are the primary sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis : This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily donated, indicating sites for electrophilic attack. The LUMO is the orbital that most readily accepts an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 4: Representative FMO Properties Note: This data is for illustrative purposes.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) involves the study of how materials respond to intense electromagnetic fields, such as those from lasers. Materials with significant NLO properties are crucial for developing advanced photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion. researchgate.net Organic molecules, in particular, have attracted considerable attention for NLO applications due to their high susceptibilities, rapid response times, and the potential for structural modification to optimize their performance. researchgate.netnih.gov

The NLO response of a molecule is fundamentally linked to its electronic structure. nih.gov Molecules that exhibit large changes in their dipole moment upon excitation, often facilitated by intramolecular charge transfer (ICT), tend to have significant NLO properties. nih.govnih.gov Key structural features that promote NLO activity include the presence of electron-donating groups (donors) and electron-accepting groups (acceptors) connected by a π-conjugated system (a D-π-A architecture). nih.gov The delocalization of π-electrons across the molecular framework is a critical factor that enhances polarizability and hyperpolarizability. nih.govanalis.com.my

The molecular architecture of this compound, which incorporates a phenol ring, a methoxy group, and a heterocyclic oxane ring, suggests that an investigation into its NLO properties is relevant. The phenol group can act as an electron donor, as can the methoxy group. While the molecule lacks a classic extended π-conjugated bridge, the electronic interplay between these donor groups and the aromatic ring could still lead to interesting NLO effects. Computational chemistry provides a powerful tool to predict and analyze these properties without the need for synthesis and experimental measurement. researchgate.net

Theoretical investigations of NLO properties are commonly performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. analis.com.myresearchgate.net Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been shown to provide reliable results for the NLO properties of organic compounds. researchgate.netresearchgate.net

The key NLO parameters calculated are:

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The first-order non-linear response of the molecule to the electric field, which is responsible for second-harmonic generation.

Second Hyperpolarizability (γ): The second-order non-linear response, related to third-harmonic generation.

These properties are calculated from the optimized molecular geometry. The total dipole moment, average polarizability, and total first hyperpolarizability are determined from their tensor components using established equations. analis.com.my

As of the latest available data, specific computational studies on the non-linear optical properties of this compound have not been reported in the peer-reviewed literature. Therefore, to illustrate the typical output of such a computational investigation, a hypothetical set of data is presented below. This data is for illustrative purposes only and does not represent actual calculated values for this compound.

A computational study would first involve optimizing the molecule's geometry to its lowest energy state. Then, NLO properties would be calculated. The results would typically be presented in tables detailing the various components of the dipole moment, polarizability, and hyperpolarizability tensors.

Illustrative Data Tables for NLO Properties

The following tables represent the type of data that would be generated from a DFT/B3LYP/6-31G(d,p) calculation.

Table 1: Hypothetical Calculated Dipole Moment Components. (Illustrative Data)

| Component | Dipole Moment (Debye) |

| µ_x | 1.5 |

| µ_y | 2.0 |

| µ_z | 0.8 |

| µ_total | 2.62 |

Table 2: Hypothetical Calculated Polarizability Components. (Illustrative Data)

| Component | Polarizability (10⁻²⁴ esu) |

| α_xx | 35.0 |

| α_yy | 28.5 |

| α_zz | 22.0 |

| <α> | 28.5 |

Table 3: Hypothetical Calculated First Hyperpolarizability Components. (Illustrative Data)

| Component | First Hyperpolarizability (10⁻³⁰ esu) |

| β_xxx | 15.2 |

| β_xyy | 4.8 |

| β_xzz | 3.1 |

| β_yyy | 10.5 |

| β_yzz | 2.5 |

| β_zzz | 5.9 |

| β_total | 25.8 |

In a real study, these calculated values would be analyzed to understand the structure-property relationships. For instance, a large β_total value, often compared to a standard NLO material like urea, would suggest potential for second-order NLO applications. researchgate.net The direction of the dipole moment and the principal axes of the hyperpolarizability tensor would be correlated with the molecule's structure to understand the charge transfer characteristics that give rise to the NLO response. The presence of the electron-donating methoxy and hydroxyl groups on the phenyl ring would be expected to be the primary contributors to any significant hyperpolarizability. researchgate.netbath.ac.uk

Derivatization Strategies and Analogue Synthesis of 3 4 Methoxyoxan 4 Yl Phenol for Structure Activity Relationship Sar Studies

Synthesis of Phenolic Derivatives (e.g., Esters, Ethers, Halogenated Analogues)

The phenolic hydroxyl group is a prime target for initial derivatization due to its reactivity and its potential role in hydrogen bonding interactions with biological targets.

Esters: Phenolic esters are readily synthesized through the reaction of 3-(4-methoxyoxan-4-yl)phenol with various carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to facilitate the esterification. A range of aliphatic and aromatic carboxylic acids can be employed to investigate the impact of steric and electronic properties of the ester moiety on biological activity. For instance, enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CALB), offers a green and often highly selective method for the synthesis of phenolic esters under mild conditions nih.govmdpi.com.

Ethers: Etherification of the phenolic hydroxyl group can be achieved through several methods, most commonly the Williamson ether synthesis. wikipedia.org This involves deprotonation of the phenol (B47542) with a base like sodium hydride to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide array of alkyl and substituted alkyl groups. For the synthesis of aryl ethers, copper-catalyzed Ullmann condensation or palladium-catalyzed cross-coupling reactions are effective methods for coupling the phenol with aryl halides. nih.gov

Halogenated Analogues: Direct halogenation of the phenolic ring can be challenging to control due to the activating nature of the hydroxyl group. libretexts.org However, by carefully selecting the halogenating agent and reaction conditions, mono-, di-, or tri-halogenated derivatives can be obtained. For instance, bromination using N-bromosuccinimide (NBS) or bromine in a non-polar solvent can favor mono-substitution. byjus.comyoutube.com The introduction of halogen atoms can significantly alter the electronic properties of the aromatic ring and introduce new interaction points, which is valuable for SAR studies. nih.gov

| Derivative Type | General Reaction Scheme | Key Reagents and Conditions | Potential Diversity |

|---|---|---|---|

| Esters | Ar-OH + RCOCl → Ar-OCOR | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents (e.g., DCC, EDC); Base (e.g., pyridine, Et3N); or Enzymatic catalysis (e.g., Lipase). nih.govgoogle.com | Varying R group (alkyl, aryl, heterocyclic) to explore steric and electronic effects. |

| Ethers | Ar-OH + RX → Ar-OR | Williamson ether synthesis: Base (e.g., NaH, K2CO3), Alkyl halide (RX). wikipedia.org Ullmann condensation for aryl ethers: Cu catalyst, Aryl halide. | Introduction of diverse alkyl, benzyl, or aryl groups to probe hydrophobic and steric interactions. |

| Halogenated Analogues | Ar-OH + X2 → Xn-Ar-OH | Halogenating agents (e.g., Br2, Cl2, NBS, NCS); Control of stoichiometry and solvent polarity for regioselectivity. byjus.comyoutube.com | Introduction of F, Cl, Br, I at various positions on the aromatic ring to modulate electronic properties and introduce halogen bonding potential. |

Modification of the Oxane Ring System (e.g., Oxidation, Reduction, Substitution)

Oxidation: Oxidation of the oxane ring can lead to various derivatives. For example, intramolecular C-H bond oxidation using dioxiranes generated in situ can introduce hydroxyl groups at specific positions on the ring, leading to the formation of substituted tetrahydropyrans. nih.gov The regioselectivity of such oxidations can be influenced by directing groups within the molecule. Ring-contraction reactions of substituted tetrahydropyrans can also be achieved through oxidative processes. acs.org

Reduction: While the oxane ring is a saturated heterocycle and generally stable to reduction, specific derivatives could be designed to undergo ring-opening reduction under certain conditions. For instance, the presence of specific functional groups on the ring could facilitate reductive cleavage.

Substitution: Direct substitution on the saturated oxane ring is generally challenging. However, strategies involving C-H functionalization are emerging. acs.orgnih.gov For example, metal-catalyzed C-H activation could potentially be used to introduce substituents at various positions on the oxane ring. rsc.org Alternatively, the synthesis of analogues with pre-functionalized oxane rings can be a more straightforward approach. Stereospecific cross-coupling reactions of aryl-substituted tetrahydropyrans have been developed, which could be adapted to create diverse analogues. acs.org

| Modification | General Approach | Potential Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| Oxidation | Intramolecular C-H oxidation | Dioxiranes (generated in situ from ketones and Oxone). nih.gov | Introduction of hydroxyl groups on the oxane ring. |

| Reduction | Ring-opening reduction of functionalized derivatives | Dependent on the specific functional group introduced. | Acyclic analogues. |

| Substitution | C-H functionalization or synthesis from pre-functionalized precursors | Metal catalysts (e.g., Rh, Pd) for C-H activation; Cross-coupling reactions. acs.orgnih.gov | Introduction of alkyl, aryl, or other functional groups on the oxane ring. |

Introduction of Diverse Substituents on the Aromatic Ring

The aromatic ring is another key site for modification, allowing for the exploration of electronic and steric effects on activity. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. libretexts.orgucalgary.ca

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Nitration: Using dilute nitric acid to introduce a nitro group, which can be further reduced to an amino group, providing a handle for further derivatization. byjus.com

Halogenation: As mentioned earlier, controlled halogenation can introduce one or more halogen atoms. byjus.com

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst, although the strong activation by the hydroxyl group can lead to polysubstitution and other side reactions. mlsu.ac.in

Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, on halogenated derivatives of the parent phenol provide a powerful means to introduce a wide variety of aryl, heteroaryl, and amino substituents. nih.govnih.gov

| Reaction Type | Typical Reagents | Position of Substitution | Introduced Substituent |

|---|---|---|---|

| Nitration | Dilute HNO3 byjus.com | ortho, para | -NO2 |

| Halogenation | Br2/CS2, NBS byjus.comyoutube.com | ortho, para | -Br, -Cl |

| Sulfonation | H2SO4 mlsu.ac.in | ortho, para | -SO3H |

| Friedel-Crafts Alkylation | R-X, AlCl3 mlsu.ac.in | ortho, para | -R (alkyl) |

| Suzuki Coupling (on bromo-derivative) | Ar-B(OH)2, Pd catalyst, base nih.gov | Position of Br | -Ar (aryl) |

Synthesis of Structural Analogues to Explore Core Structure Modifications

To gain a deeper understanding of the pharmacophore, the synthesis of structural analogues with modifications to the core structure is essential. This can involve altering the nature of the heterocyclic ring or its point of attachment to the phenol.

For instance, analogues with different sized rings (e.g., tetrahydrofuran (B95107) or piperidine) could be synthesized to investigate the impact of ring size and conformation. researchgate.net The position of the methoxy (B1213986) group on the oxane ring could be varied, or it could be replaced with other alkoxy or alkyl groups. Furthermore, the connectivity of the oxane ring to the phenol could be changed from the meta- to the ortho- or para-position to explore the importance of the substitution pattern on the aromatic ring. The synthesis of such analogues often requires a multi-step total synthesis approach, starting from different building blocks.

Potential Applications in Chemical Sciences Excluding Biological Contexts

Development of Novel Chemosensors and Probes

The phenolic hydroxyl group is a well-known recognition site for various analytes, making it a common component in the design of chemosensors. The electron-donating nature of the methoxy (B1213986) group and the oxane moiety could modulate the electronic properties of the phenol (B47542) ring, potentially leading to the development of selective and sensitive fluorescent or colorimetric sensors.

Table 1: Potential Analytes for Chemosensors Based on Phenolic Scaffolds

| Analyte Class | Detection Principle | Potential Role of 3-(4-methoxyoxan-4-yl)phenol |

| Metal Ions | Coordination with the phenolic oxygen and potential chelation involving the oxane oxygen could lead to changes in fluorescence or absorbance. | The specific binding pocket formed by the molecule might offer selectivity for certain metal ions. |

| Anions | Hydrogen bonding interactions between the phenolic proton and anions can be transduced into a detectable signal. | The electronic environment of the phenol could be tuned to enhance sensitivity towards specific anions. |

| Neutral Molecules | Host-guest interactions involving the aromatic ring and the oxane moiety could be exploited for sensing small organic molecules. | The size and shape of the molecule could allow for selective recognition of complementary guest molecules. |

Research in this area would involve synthesizing fluorescent or colorimetric probes derived from this compound and evaluating their response to a wide range of analytes.

Application in Solvent Systems and Green Chemistry Methodologies (e.g., Ionic Liquid Precursors)

The development of green and sustainable chemical processes is a major focus of modern chemistry. Ionic liquids (ILs), which are salts with melting points below 100 °C, are considered "green" solvents due to their low vapor pressure and high thermal stability. Phenol-containing cations or anions can be incorporated into ILs.

The structure of this compound makes it a potential precursor for the synthesis of novel ionic liquids. The phenolic hydroxyl group can be deprotonated to form a phenoxide anion, which can then be paired with a suitable organic cation. Alternatively, the molecule could be functionalized to introduce a cationic center.

Table 2: Potential Ionic Liquid Structures Derived from this compound

| Ionic Liquid Component | Synthetic Strategy | Potential Properties and Applications |

| Anion | Deprotonation of the phenolic hydroxyl group with a base, followed by salt metathesis with a cation source (e.g., an imidazolium (B1220033) or phosphonium (B103445) salt). | The resulting IL could exhibit unique solvation properties due to the presence of the methoxy and oxane groups. It might be useful in extractions or as a reaction medium. |

| Cation | Functionalization of the phenol ring or the oxane moiety to introduce a quaternary ammonium (B1175870) or phosphonium group. | This would lead to a task-specific ionic liquid where the functional groups of the parent molecule could influence its catalytic activity or selectivity in chemical reactions. |

Further research is necessary to synthesize and characterize these potential ionic liquids and to explore their applications in areas such as biomass dissolution, catalysis, and separations. The biodegradability and toxicity of such novel ILs would also need to be carefully assessed to align with the principles of green chemistry.

Future Research Directions and Unexplored Avenues for 3 4 Methoxyoxan 4 Yl Phenol

Development of More Efficient and Sustainable Synthetic Pathways

Current synthetic strategies for structurally similar phenol (B47542) ethers often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of green and efficient synthetic routes to 3-(4-methoxyoxan-4-yl)phenol.

Key areas of focus could include:

Catalytic C-O Bond Formation: Investigating modern coupling reactions, such as copper- or palladium-catalyzed etherifications, could provide a direct and high-yield method for linking the phenolic and oxane precursors. nih.govmdpi.com

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence starting from readily available precursors like resorcinol (B1680541) could significantly improve process efficiency by reducing the number of intermediate isolation steps. mdpi.comencyclopedia.pub

Flow Chemistry: Utilizing continuous flow reactors could enhance reaction safety, control, and scalability while minimizing solvent usage and reaction times.

A comparative analysis of a hypothetical traditional route versus a proposed sustainable alternative highlights the potential for improvement.

| Parameter | Hypothetical Traditional Pathway | Proposed Green Pathway |

| Starting Materials | Protected resorcinol, activated oxane derivative | Resorcinol, 4-methoxyoxane |

| Catalyst System | Stoichiometric strong base (e.g., NaH) | Catalytic CuI/L-proline |

| Solvent | Anhydrous DMF, Toluene | DMSO, Cyclopentyl methyl ether (CPME) |

| Reaction Steps | 4-5 (including protection/deprotection) | 1-2 (direct coupling) |

| Atom Economy | Low-Moderate | High |

| E-Factor (Waste/Product) | High (>10) | Low (<5) |

This table illustrates a clear direction for future synthetic research, aiming for methodologies that are not only more efficient but also environmentally benign.

Discovery of Unprecedented Reactivity Patterns

The interplay between the electron-rich phenol ring and the oxane moiety could lead to novel chemical reactivity. The presence of a tertiary ether within the oxane ring is a key structural feature that warrants investigation.

Future studies should explore:

Selective Ring-Opening: Investigating conditions for the selective cleavage of the C-O bonds within the oxane ring, potentially catalyzed by Lewis acids or transition metals. This could transform the molecule into a diol or other functionalized linear structures.

Electrophilic Aromatic Substitution: Mapping the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenol ring. The bulky oxane substituent is expected to exert significant steric and electronic influence on the outcome.

Oxidative Coupling: Exploring the potential of the phenolic hydroxyl group to participate in oxidative coupling reactions to form novel biphenolic structures or polymers.

Advanced Computational Modeling for Complex Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Advanced modeling can guide experimental work and accelerate discovery.

Prospective computational projects include:

Conformational Analysis: Determining the preferred three-dimensional structures and rotational energy barriers of the molecule, which are crucial for understanding its interactions with other molecules or materials.

Reactivity Prediction: Using Density Functional Theory (DFT) to calculate electron density, frontier molecular orbitals (HOMO/LUMO), and reaction transition states to predict the most likely sites of reactivity and rationalize experimental findings. nih.gov

Interaction Modeling: Simulating how the molecule interacts with surfaces, polymers, or biological macromolecules. This could predict its suitability for applications in materials science or as a scaffold in medicinal chemistry. researchgate.net

| Modeling Technique | Research Objective | Predicted Outcome |

| Density Functional Theory (DFT) | Map electrostatic potential | Identify nucleophilic (phenol O) and electrophilic (aromatic C-H) sites. |

| Molecular Dynamics (MD) | Simulate behavior in various solvents | Predict solubility and aggregation properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interaction with a catalytic surface | Elucidate binding modes for potential applications in catalysis. |

Exploration of Novel Non-Biological Applications

While many phenolic compounds have biological relevance, the structure of this compound is also well-suited for applications in materials science and polymer chemistry. encyclopedia.pub

Promising unexplored avenues include:

Monomers for High-Performance Polymers: The phenolic hydroxyl group can be used for the synthesis of polyesters, polycarbonates, or polyethers. The bulky, non-planar oxane group could impart unique properties such as increased solubility, amorphous character, and a high glass transition temperature (Tg).

Organic Light-Emitting Diodes (OLEDs): Phenol ether structures are used as components in the fabrication of OLEDs. nih.govmdpi.com This compound could serve as a building block for novel host materials or charge-transporting layers.

Antioxidants and Stabilizers: Phenols are well-known radical scavengers. This molecule could be investigated as a novel antioxidant for stabilizing polymers, lubricants, or other organic materials against thermal or oxidative degradation.

Design and Synthesis of Advanced Multi-Functional Derivatives

This compound is an ideal scaffold for the creation of derivatives with tailored, multi-functional properties. By chemically modifying either the phenol ring or the oxane moiety, new compounds with enhanced or entirely new capabilities can be synthesized.

Future design and synthesis efforts could target:

Polymerizable Derivatives: Introducing polymerizable groups, such as vinyl, acrylate, or epoxide functions, onto the phenol ring to create cross-linkable resins or advanced monomers.

Chelating Agents: Installing coordinating groups (e.g., phosphonates, carboxylates) to create molecules capable of binding metal ions, with potential applications in catalysis or sensing.

Photoresponsive Molecules: Incorporating photo-switchable units like azobenzenes to create materials whose properties can be controlled with light.

| Base Scaffold | Functional Group Added | Potential Application |

| This compound | 4-vinylbenzyl ether | Monomer for specialty polymers |

| This compound | Diethyl phosphonate (B1237965) at C4 | Flame retardant additive |

| This compound | Bromo-substituent at C2/C6 | Intermediate for further cross-coupling reactions |

By systematically pursuing these research directions, the scientific community can fully elucidate the chemical properties and potential applications of this compound, transforming it from a chemical novelty into a valuable molecular building block.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 3-(4-methoxyoxan-4-yl)phenol in laboratory settings?

- Methodological Answer: Implement rigorous personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis steps due to potential respiratory irritation risks . For waste disposal, segregate organic residues and consult institutional guidelines for hazardous chemical management .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) for quantitative purity assessment. Complementary techniques like -NMR (in DMSO-) can confirm structural integrity by analyzing methoxy ( ppm) and phenolic proton ( ppm) signals .

Q. What storage conditions prevent degradation of this compound?